molecular formula C16H14N2O3 B13847336 2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid

2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid

Cat. No.: B13847336
M. Wt: 282.29 g/mol
InChI Key: MWFUJGQVEFJGFP-UHFFFAOYSA-N
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Description

2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid is a chemical compound with a unique structure that combines an imidazolidinone ring with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with phenyl isocyanate to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazolidinone ring.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopyrrolidin-1-yl)benzoic acid
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl

Uniqueness

2-(2-Oxo-5-phenylimidazolidin-1-yl)benzoic acid is unique due to its specific combination of an imidazolidinone ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(2-oxo-5-phenylimidazolidin-1-yl)benzoic acid

InChI

InChI=1S/C16H14N2O3/c19-15(20)12-8-4-5-9-13(12)18-14(10-17-16(18)21)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,21)(H,19,20)

InChI Key

MWFUJGQVEFJGFP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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